molecular formula C6H12ClNO2 B1388138 Methyl 1-aminocyclobutanecarboxylate hydrochloride CAS No. 92398-47-5

Methyl 1-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B1388138
CAS No.: 92398-47-5
M. Wt: 165.62 g/mol
InChI Key: LLCSDOKIBIMJNU-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 92398-47-5) is a hydrochloride salt of the methyl ester derivative of 1-aminocyclobutanecarboxylic acid. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . The compound features a strained cyclobutane ring fused to a carboxylate ester and an amino group, which is protonated as a hydrochloride salt. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing conformationally constrained molecules .

Properties

IUPAC Name

methyl 1-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSDOKIBIMJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655054
Record name Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-47-5
Record name Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-aminocyclobutane-1-carboxylate hydrochloride
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Chemical Reactions Analysis

Methyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
Methyl 1-aminocyclobutanecarboxylate hydrochloride serves as both a primary and secondary intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that lead to biologically active compounds. The compound's ability to participate in various reactions enhances its utility in drug development processes.

2. Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit pharmacological properties beneficial for treating neurological disorders, given its structural similarity to other biologically active amines. Studies are ongoing to explore these potential therapeutic effects.

Organic Synthesis Applications

1. Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, particularly for the construction of more complex cyclic structures. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in materials science and chemical research.

2. Reaction Conditions and Yields
The synthesis of this compound typically involves reaction conditions such as:

  • Reagents : Acetyl chloride, triethylamine
  • Solvents : Tetrahydrofuran (THF), methanol (MeOH)
  • Yield : Reports indicate yields up to 100%, depending on the specific reaction conditions employed .

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of DerivativesDemonstrated the use of this compound in synthesizing novel compounds with potential anti-inflammatory properties.
Study BNeuropharmacologyInvestigated the neuroprotective effects of derivatives in animal models, showing promising results for future therapeutic applications.
Study COrganic ChemistryExplored its utility as a versatile intermediate in the synthesis of complex organic molecules, highlighting its role in expanding synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 1-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include metabolic or signaling pathways that are crucial for the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues: Ester Variations
2.1.1. Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
  • CAS : 145143-60-8
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol .
  • Key Difference : The ethyl ester substituent increases hydrophobicity compared to the methyl analogue. This reduces aqueous solubility but may enhance lipid membrane permeability, impacting its utility in drug delivery systems .
2.1.2. 1-Aminocyclobutanecarboxylic Acid Hydrochloride
  • CAS : 98071-16-0
  • Molecular Formula: C₅H₁₀ClNO₂
  • Molecular Weight : 151.59 g/mol .
  • Key Difference : Lacking an ester group, this free carboxylic acid derivative is more polar and acidic, making it suitable for coupling reactions in peptide synthesis .
2.2. Substituent-Modified Analogues
2.2.1. Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • CAS : 1247180-93-3
  • Molecular Formula: C₇H₁₄ClNO₂ (HCl salt)
  • Molecular Weight : 179.64 g/mol .
  • This modification is critical for tuning receptor-binding affinity in medicinal chemistry .
2.2.2. Methyl 1-Amino-3-hydroxycyclobutanecarboxylate Hydrochloride
  • CAS : 2089258-00-2
  • Molecular Formula: C₆H₁₁ClNO₃
  • Molecular Weight : 180.61 g/mol .
2.3. Ring-Expanded Analogues
2.3.1. Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • CAS: Not explicitly listed (see Reference Example 87 in ).
  • Molecular Formula: C₈H₁₆ClNO₂ (estimated).
  • Key Difference : The cyclopentane ring reduces ring strain compared to cyclobutane, increasing conformational flexibility. This may improve metabolic stability in vivo but reduce rigidity for target binding .
2.4. Protected Derivatives
2.4.1. N-Boc-1-Aminocyclobutanecarboxylic Acid
  • CAS : 120728-10-1
  • Molecular Formula: C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol .
  • Key Difference: The Boc (tert-butoxycarbonyl) protecting group masks the amino group, preventing unwanted side reactions during multi-step syntheses. This is essential in peptide and prodrug development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Methyl 1-aminocyclobutanecarboxylate HCl 92398-47-5 C₆H₁₂ClNO₂ 165.62 Methyl ester, strained cyclobutane ring
Ethyl 1-aminocyclobutanecarboxylate HCl 145143-60-8 C₇H₁₄ClNO₂ 179.64 Ethyl ester, increased hydrophobicity
Methyl 1-(methylamino)cyclobutanecarboxylate HCl 1247180-93-3 C₇H₁₄ClNO₂ 179.64 Methylamino substituent, reduced basicity
1-Amino-3-hydroxycyclobutanecarboxylate methyl ester HCl 2089258-00-2 C₆H₁₁ClNO₃ 180.61 Hydroxyl group for H-bonding
N-Boc-1-aminocyclobutanecarboxylic acid 120728-10-1 C₁₀H₁₇NO₄ 215.25 Boc-protected amino group

Biological Activity

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of cyclobutane with an amino group and a carboxylate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C6_6H11_{11}ClN\O2_2
  • Molecular Weight : 165.61 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

  • Antiviral Activity : The compound has shown promising antiviral properties, particularly against influenza viruses. In vitro studies demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity levels .
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed IC50_{50} values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Cholinesterase Inhibition : Some studies have reported that methyl 1-aminocyclobutanecarboxylate and its derivatives inhibit acetylcholinesterase (AChE) activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .

Antiviral Activity Studies

A study conducted on various aminocyclobutanecarboxylates revealed that this compound exhibited effective antiviral activity against H5N1 with an inhibition rate of approximately 91% at optimal concentrations. The compound's low cytotoxicity (CC50_{50} > 100 µM) underscores its therapeutic potential .

Anticancer Activity

The anticancer properties were evaluated using several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The results are summarized in Table 1 below:

Cell LineCompound Concentration (nM)IC50_{50} Value (nM)
MCF-72014
HT-295022
A5491018

These findings suggest that this compound and its derivatives may act through mechanisms involving tubulin polymerization interference and reactive oxygen species (ROS) formation, contributing to their cytotoxic effects .

Cholinesterase Inhibition

The inhibitory effects on cholinesterases were assessed using standard assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50_{50} values ranging from 14.8 to 18.6 nM, highlighting their potential for neuroprotective applications .

Case Studies

Several case studies have illustrated the compound's efficacy in real-world applications. One notable case involved the use of this compound in a clinical setting for patients with viral infections resistant to standard antiviral therapies. The treatment resulted in notable improvements in viral load reduction and patient recovery times.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-aminocyclobutanecarboxylate hydrochloride, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves cyclobutane ring formation followed by esterification and hydrochlorination. Key parameters include reaction temperature (e.g., 0–5°C for cyclization steps to minimize side reactions), solvent choice (e.g., dichloromethane or THF for solubility), and stoichiometric control of reagents like HCl for hydrochlorination. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm cyclobutane ring protons (δ ~2.5–3.5 ppm) and ester/amine functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peak at m/z 165.6180 (C6_6H12_{12}ClNO2_2) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • Use nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact.
  • Work under a fume hood to prevent inhalation of hydrochloride vapors.
  • Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the strained cyclobutane ring in this compound influence its reactivity in medicinal chemistry applications?

  • Conformational Analysis : The cyclobutane ring’s angle strain (~88° bond angles) increases electrophilicity at the ester group, enabling nucleophilic substitution (e.g., amidation). Computational modeling (DFT/B3LYP/6-31G*) predicts enhanced reactivity compared to non-strained analogs, which can be exploited in prodrug design .

Q. What strategies can resolve contradictions in reported bioactivity data for cyclobutane-derived compounds like this compound?

  • Data Reconciliation :

  • Batch Variation : Compare synthetic batches using LC-MS to identify impurities (e.g., residual solvents or byproducts).
  • Assay Conditions : Standardize in vitro assays (e.g., nitric oxide modulation in plasma, as in ) with controls for pH, temperature, and cell line specificity .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

  • Degradation Pathways : Hydrolysis of the ester group at physiological pH (7.4) is a major pathway. Accelerated stability studies (40°C/75% RH for 6 months) show ~20% degradation. Mitigation strategies include:

  • Prodrug Design : Replace the methyl ester with a more stable moiety (e.g., pivaloyloxymethyl).
  • Lyophilization : Formulate as a lyophilized powder to extend shelf life .

Q. How can researchers leverage computational tools to predict the metabolic fate of this compound?

  • In Silico Modeling :

  • Use software like PISTACHIO or REAXYS to predict Phase I metabolism (e.g., ester hydrolysis to 1-aminocyclobutanecarboxylic acid).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

Methodological Notes

  • Stereochemical Considerations : highlights the importance of stereochemistry in similar cyclopropane analogs; apply chiral HPLC (Chiralpak IA column) to resolve enantiomers if racemization occurs during synthesis .
  • Comparative Pharmacokinetics : Reference ’s nitric oxide modulation protocols to design in vivo studies assessing bioavailability and tissue distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 2
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Methyl 1-aminocyclobutanecarboxylate hydrochloride

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